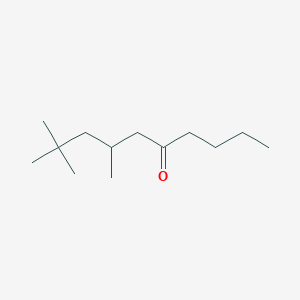
7,9,9-Trimethyldecan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,9-Trimethyldecan-5-one is an organic compound with the molecular formula C13H26O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyldecan-5-one can be achieved through various organic synthesis methods. One common approach involves the oxidation of the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction typically occurs under mild conditions, ensuring high yield and purity of the ketone product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize metal catalysts, such as palladium or platinum, to facilitate the oxidation of hydrocarbons. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,9-Trimethyldecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone can yield the corresponding alcohol, 7,9,9-Trimethyldecan-5-ol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 7,9,9-Trimethyldecanoic acid.
Reduction: 7,9,9-Trimethyldecan-5-ol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile.
Applications De Recherche Scientifique
7,9,9-Trimethyldecan-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying ketone reactivity and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of ketone-based pharmaceuticals.
Industry: Utilized in the production of fragrances and flavoring agents due to its characteristic odor.
Mécanisme D'action
The mechanism of action of 7,9,9-Trimethyldecan-5-one involves its interaction with various molecular targets. As a ketone, it can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and biological activity. The carbonyl group can act as an electrophile, making it susceptible to nucleophilic attack, which is a key step in many of its chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,7-Trimethyldecane: A structurally similar alkane with different chemical properties due to the absence of a carbonyl group.
5,7,9-Trimethyldecanoic acid: An oxidized form of 7,9,9-Trimethyldecan-5-one with a carboxylic acid group.
7,9,9-Trimethyldecan-5-ol: The reduced form of this compound, possessing an alcohol group instead of a carbonyl group.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial applications.
Propriétés
Numéro CAS |
77373-15-0 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
7,9,9-trimethyldecan-5-one |
InChI |
InChI=1S/C13H26O/c1-6-7-8-12(14)9-11(2)10-13(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
FOFUJODAIVFYDI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CC(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
![4-Nitro-N-[(2-nitrophenyl)sulfanyl]aniline](/img/structure/B14451732.png)
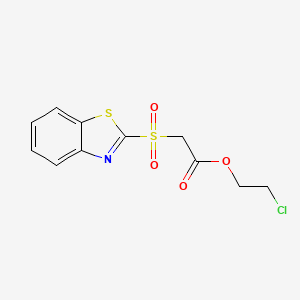
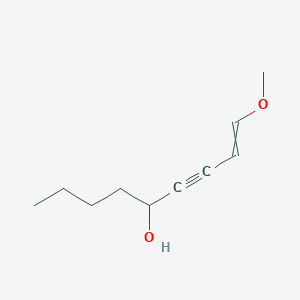
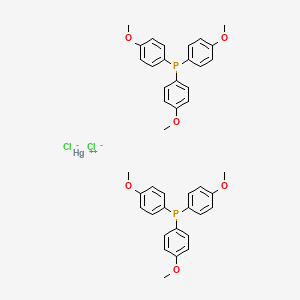
![Methyl [3-(piperidin-1-yl)propyl]carbamodithioate](/img/structure/B14451768.png)
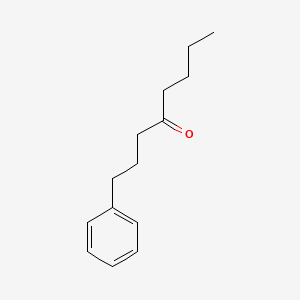
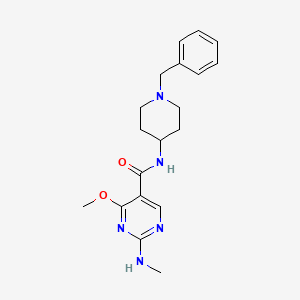



![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
